2-Benzylpent-2-enedioic acid
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Overview
Description
2-Benzylpent-2-enedioic acid is an organic compound characterized by a benzyl group attached to a pentenedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpent-2-enedioic acid typically involves the reaction of benzyl bromide with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: Benzyl bromide, malonic acid, sodium ethoxide
Conditions: Reflux in ethanol, followed by acidification and heating to induce decarboxylation
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpent-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The double bond in the pentenedioic acid moiety can be reduced to form saturated derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated pentenedioic acid derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzylpent-2-enedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzylpent-2-enedioic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar oxidation properties.
Pentenedioic Acid: Shares the pentenedioic acid backbone but lacks the benzyl group.
Benzylmalonic Acid: Similar structure but with a different arrangement of functional groups.
Uniqueness: 2-Benzylpent-2-enedioic acid is unique due to the presence of both a benzyl group and a pentenedioic acid moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial contexts.
Properties
CAS No. |
85533-88-6 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-benzylpent-2-enedioic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-6-10(12(15)16)8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,13,14)(H,15,16) |
InChI Key |
YMZKCFUJKZDZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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